4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

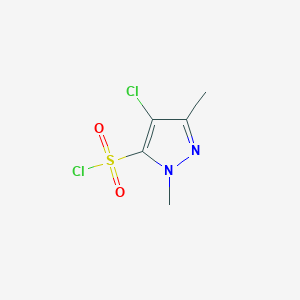

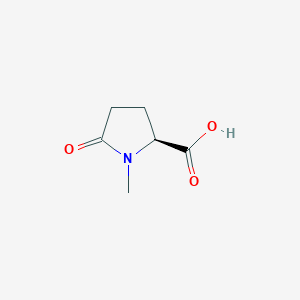

“4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the empirical formula C5H7ClN2O2S . It is a solid substance .

Synthesis Analysis

The synthesis of pyrazoles, including 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, has been a topic of interest in the scientific community . Various methods have been developed, including silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Molecular Structure Analysis

The molecular structure of “4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” can be represented by the SMILES string CC1=NN(C=C1S(Cl)(=O)=O)C . The InChI representation is 1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 .

Chemical Reactions Analysis

Pyrazoles, including “4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Physical And Chemical Properties Analysis

“4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” is a solid substance . Its molecular weight is 194.64 .

科学的研究の応用

Synthesis and Characterization

- Synthesis of Sulfonylated Aminopyrazoles : A study by Povarov et al. (2017) describes the synthesis of sulfonylated 4-amino-1H-pyrazoles using p-toluenesulfonyl chloride, yielding compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole. The structural properties of these compounds were confirmed using spectroscopy techniques (Povarov, Lyubyashkin, Kositsyna, Suboch, Tovbis, 2017).

Chemical Transformations and Derivatives

Derivatives of Phenoxyacetamide : Cremlyn and Pannell (1978) reported the synthesis of derivatives such as sulfonyl chlorides and sulfonamides from phenoxyacetamide. This process involved the transformation of chlorosulfonyl acid into different derivatives, showcasing the versatility of sulfonyl chloride compounds in chemical synthesis (Cremlyn, Pannell, 1978).

Synthesis of Sulfonamide Derivatives : Komshina et al. (2020) explored the synthesis of sulfonamide derivatives containing heterocyclic compounds, emphasizing their potential as inhibitors of human carbonic anhydrases. This study highlights the significance of sulfonyl chlorides in developing biologically active molecules (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, Karavaeva, 2020).

Biological and Medicinal Applications

Antimicrobial and Antioxidant Activities : Badgujar, More, and Meshram (2018) synthesized a series of sulfonamides with significant antimicrobial and antioxidant properties, indicating the potential of sulfonyl chloride derivatives in pharmaceutical applications (Badgujar, More, Meshram, 2018).

Biological Activity of Azetidin-2-one Derivatives : Al-Smaisim (2012) synthesized a new series of 3,5-dimethyl-1H-pyrazole derivatives, demonstrating their antibacterial activity. This research shows how modifications of sulfonyl chloride compounds can yield biologically active substances (Al-Smaisim, 2012).

Catalysis and Chemical Reactions

Synthesis of Heterocyclic Sulfonamides : Tucker, Chenard, and Young (2015) developed a method for synthesizing heterocyclic sulfonyl chlorides, demonstrating their utility in medicinal chemistry. This emphasizes the role of sulfonyl chlorides in facilitating diverse chemical reactions (Tucker, Chenard, Young, 2015).

Transformation in Benzendiazonium Hydrogen Sulfates : Maggio et al. (2013) explored the transformation of a compound containing 1,3-dimethyl-1H-pyrazol-5-yl in the presence of various reagents. This study illustrates the reactivity of sulfonyl chloride derivatives under different conditions (Maggio, Raffa, Raimondi, Daidone, 2013).

将来の方向性

The synthesis of pyrazoles, including “4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride”, continues to be a topic of interest in the scientific community . New synthetic methods are being developed, expanding the application of this class of compounds . Future research may focus on further optimizing these synthetic methods and exploring the biological activities of these compounds .

作用機序

Target of Action

Pyrazole derivatives are known to interact with various biological targets due to their versatile nature .

Mode of Action

Pyrazole derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can affect its interaction with its targets.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrazole derivatives are known for their diverse biological activities, which can result in various molecular and cellular effects .

特性

IUPAC Name |

4-chloro-2,5-dimethylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2S/c1-3-4(6)5(9(2)8-3)12(7,10)11/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZZQKFFJSYPAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)S(=O)(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623126 |

Source

|

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88398-87-2 |

Source

|

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)